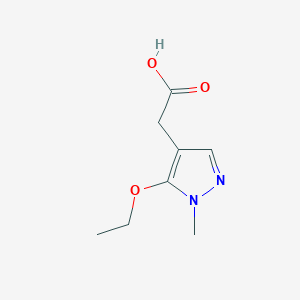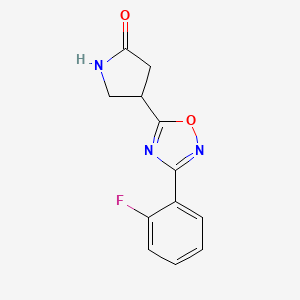
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-isobutyl-5-(pyridin-2-ylméthoxy)-1H-pyrazole-4-carboxylique est un composé organique synthétique appartenant à la famille des pyrazoles. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyrazole substitué par un groupe isobutyle, un groupe pyridin-2-ylméthoxy et un groupe acide carboxylique. La structure chimique distincte du composé en fait un sujet d’intérêt dans divers domaines de la recherche scientifique, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
La synthèse de l’acide 1-isobutyl-5-(pyridin-2-ylméthoxy)-1H-pyrazole-4-carboxylique implique plusieurs étapes, en commençant par la préparation du cycle pyrazole. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole est formé par la réaction de l’hydrazine avec une β-dicétone ou un composé carbonylé α,β-insaturé.
Réactions de substitution : Le groupe isobutyle et le groupe pyridin-2-ylméthoxy sont introduits par des réactions de substitution. Ces réactions impliquent souvent l’utilisation d’halogénures d’alkyle ou d’autres réactifs appropriés.
Carboxylation : Le groupe acide carboxylique est introduit par des réactions de carboxylation, qui peuvent impliquer l’utilisation de dioxyde de carbone ou d’autres agents carboxylant.
Les méthodes de production industrielle de ce composé peuvent impliquer l’optimisation des conditions de réaction, telles que la température, la pression et l’utilisation de catalyseurs, afin d’obtenir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
L’acide 1-isobutyl-5-(pyridin-2-ylméthoxy)-1H-pyrazole-4-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène. Les réactions d’oxydation peuvent conduire à la formation de cétones ou d’acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium. Ces réactions peuvent conduire à la formation d’alcools ou d’amines.
Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes. Les réactifs courants pour les réactions de substitution comprennent les halogénures d’alkyle, les chlorures d’acyle et les chlorures de sulfonyle.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
L’acide 1-isobutyl-5-(pyridin-2-ylméthoxy)-1H-pyrazole-4-carboxylique a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme élément constitutif de la synthèse de molécules plus complexes. Il sert de précurseur dans la préparation de divers dérivés et analogues.
Biologie : En recherche biologique, le composé est étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles. Il peut servir de composé principal pour le développement de nouveaux médicaments ciblant des maladies spécifiques.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et processus chimiques. Il peut être utilisé comme catalyseur ou réactif dans diverses applications industrielles.
Applications De Recherche Scientifique
1-Isobutyl-5-(pyridin-2-ylmethoxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and analogs.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical processes. It may be employed as a catalyst or a reagent in various industrial applications.
Mécanisme D'action
Le mécanisme d’action de l’acide 1-isobutyl-5-(pyridin-2-ylméthoxy)-1H-pyrazole-4-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets par les mécanismes suivants :
Inhibition enzymatique : Le composé peut inhiber l’activité d’enzymes spécifiques, conduisant à la modulation des voies biochimiques.
Liaison aux récepteurs : Le composé peut se lier à des récepteurs spécifiques, déclenchant une cascade de réponses cellulaires.
Transduction du signal : Le composé peut interférer avec les voies de transduction du signal, affectant les processus cellulaires tels que la prolifération, la différenciation et l’apoptose.
Comparaison Avec Des Composés Similaires
L’acide 1-isobutyl-5-(pyridin-2-ylméthoxy)-1H-pyrazole-4-carboxylique peut être comparé à d’autres composés similaires, tels que :
Acide 1-isobutyl-5-méthyl-1H-pyrazole-4-carboxylique : Ce composé a une structure similaire mais n’a pas le groupe pyridin-2-ylméthoxy. Il peut présenter des propriétés chimiques et biologiques différentes.
Acide 1-isobutyl-5-(pyridin-2-ylméthoxy)-1H-pyrazole-3-carboxylique : Ce composé a un groupe acide carboxylique en position 3 au lieu de la position 4. L’isomérie de position peut entraîner des différences de réactivité et d’activité biologique.
1-Isobutyl-5-(pyridin-2-ylméthoxy)-1H-pyrazole-4-carboxamide : Ce composé a un groupe carboxamide au lieu d’un groupe acide carboxylique. La présence du groupe amide peut influencer la solubilité et la stabilité du composé.
L’unicité de l’acide 1-isobutyl-5-(pyridin-2-ylméthoxy)-1H-pyrazole-4-carboxylique réside dans son motif de substitution spécifique et la présence du groupe pyridin-2-ylméthoxy, qui peut conférer des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C14H17N3O3 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-5-(pyridin-2-ylmethoxy)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H17N3O3/c1-10(2)8-17-13(12(7-16-17)14(18)19)20-9-11-5-3-4-6-15-11/h3-7,10H,8-9H2,1-2H3,(H,18,19) |
Clé InChI |
JFAQCGSDWURORB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=C(C=N1)C(=O)O)OCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)




![Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789692.png)



![6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11789713.png)

![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B11789715.png)

